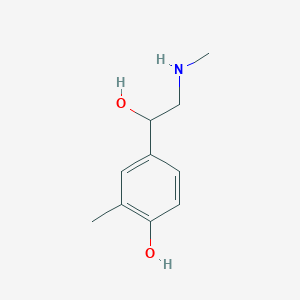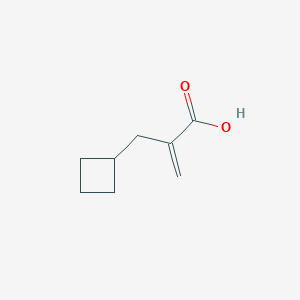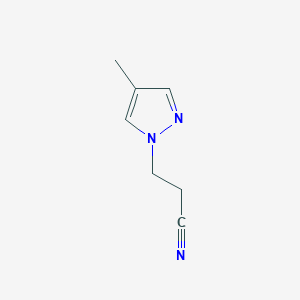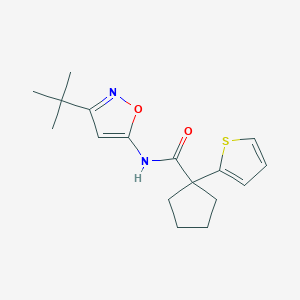
8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide, also known as Br-IPPD, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is a derivative of the purine base and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide involves the inhibition of cAMP phosphodiesterase. This inhibition leads to an increase in cAMP levels, which can activate various signaling pathways. The activation of these pathways can have various therapeutic effects, including the relaxation of smooth muscles in the airways, the inhibition of tumor cell growth, and the modulation of immune responses.
Biochemical and Physiological Effects:
8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide has been found to have various biochemical and physiological effects. It has been shown to relax smooth muscles in the airways, which can improve breathing in patients with asthma and COPD. It has also been found to inhibit tumor cell growth, which can have potential applications in cancer treatment. Additionally, 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide has been shown to modulate immune responses, which can have potential applications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide in lab experiments is its potential therapeutic applications. It has been found to have various biochemical and physiological effects, which can be studied in various disease models. However, one of the limitations of using 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide is its potential toxicity. It has been found to be toxic to some cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide. One direction is the further exploration of its potential therapeutic applications. It has been found to have potential applications in the treatment of various diseases, and further studies could lead to the development of new treatments. Another direction is the study of its mechanism of action. Although the inhibition of cAMP phosphodiesterase is known, the downstream signaling pathways are not fully understood. Further studies could lead to a better understanding of how 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide exerts its therapeutic effects. Finally, the development of new synthesis methods for 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide could lead to the production of new derivatives with improved therapeutic properties.
Conclusion:
In conclusion, 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been found to inhibit the activity of cAMP phosphodiesterase. This inhibition leads to an increase in cAMP levels, which can have various therapeutic effects. 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide has been studied for its potential use in the treatment of various diseases, including asthma, COPD, and cancer. Further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide can be achieved through a two-step process. The first step involves the reaction of 7-isopropyl-3-methylxanthine with bromine to form 8-bromo-7-isopropyl-3-methylxanthine. The second step involves the reaction of 8-bromo-7-isopropyl-3-methylxanthine with hydrobromic acid to produce 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide.
Wissenschaftliche Forschungsanwendungen
8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide has been widely used in scientific research due to its potential therapeutic applications. It has been found to inhibit the activity of cAMP phosphodiesterase, which is responsible for the breakdown of cAMP. This inhibition leads to an increase in cAMP levels, which can have various therapeutic effects. 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide has been studied for its potential use in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cancer.
Eigenschaften
CAS-Nummer |
1185120-01-7 |
|---|---|
Produktname |
8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide |
Molekularformel |
C9H12Br2N4O2 |
Molekulargewicht |
368.029 |
IUPAC-Name |
8-bromo-3-methyl-7-propan-2-ylpurine-2,6-dione;hydrobromide |
InChI |
InChI=1S/C9H11BrN4O2.BrH/c1-4(2)14-5-6(11-8(14)10)13(3)9(16)12-7(5)15;/h4H,1-3H3,(H,12,15,16);1H |
InChI-Schlüssel |
LJVFQKDPSZJUMF-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(N=C1Br)N(C(=O)NC2=O)C.Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2938204.png)

![5-(tert-butyl)-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2938207.png)


![ethyl 2-[2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2938212.png)
![1-(2-Methoxypyridin-4-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one](/img/structure/B2938213.png)
![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2938214.png)

![2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2938218.png)



![2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[D]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2938225.png)